molecular formula C27H23BrN2O2S B302767 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one

Cat. No. B302767
M. Wt: 519.5 g/mol
InChI Key: VDQRRKYWEITGID-YMTQWUKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one, also known as ABT-737, is a synthetic small molecule inhibitor that has gained significant attention in the field of cancer research. This molecule has been found to exhibit potent anti-tumor activity by inducing apoptosis in cancer cells, making it a promising candidate for cancer therapy.

Mechanism of Action

The Bcl-2 family of proteins plays a critical role in regulating apoptosis, or programmed cell death. The anti-apoptotic members of this family, such as Bcl-2, Bcl-xL, and Bcl-w, prevent apoptosis by binding to and inhibiting the pro-apoptotic proteins. 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one binds to the BH3-binding groove of these anti-apoptotic proteins, thereby releasing the pro-apoptotic proteins and initiating the apoptotic pathway.
Biochemical and Physiological Effects:
5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been found to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. However, 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been found to have limited efficacy in certain cancer types, such as pancreatic cancer, due to the high expression of Mcl-1, another anti-apoptotic protein.

Advantages and Limitations for Lab Experiments

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments, such as its high potency and selectivity for the Bcl-2 family of proteins. However, its limited solubility in aqueous solutions and low bioavailability in vivo pose challenges for its use in animal models and clinical trials.

Future Directions

The development of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has paved the way for the discovery and development of other small molecule inhibitors targeting the Bcl-2 family of proteins. Future research could focus on the optimization of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one and its analogs for increased solubility and bioavailability. Additionally, the combination of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one with other anti-cancer agents could be further explored for enhanced efficacy in cancer treatment.

Synthesis Methods

The synthesis of 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one involves the condensation of 5-bromo-2-hydroxybenzaldehyde with allylthiol, followed by the reaction with benzylamine and thiosemicarbazide. The resulting compound is then subjected to a cyclization reaction to form the thiazolidinone ring. This multi-step synthesis process has been optimized and improved over the years, resulting in increased yields and purity of the final product.

Scientific Research Applications

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one has been extensively studied for its anti-tumor activity in various cancer types, including leukemia, lymphoma, and solid tumors such as lung, breast, and colon cancer. It has been shown to induce apoptosis in cancer cells by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. This mechanism of action makes 5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one a promising candidate for combination therapy with other anti-cancer agents.

properties

Product Name

5-[2-(Allyloxy)-5-bromobenzylidene]-3-benzyl-2-(benzylimino)-1,3-thiazolidin-4-one

Molecular Formula

C27H23BrN2O2S

Molecular Weight

519.5 g/mol

IUPAC Name

(5Z)-3-benzyl-2-benzylimino-5-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H23BrN2O2S/c1-2-15-32-24-14-13-23(28)16-22(24)17-25-26(31)30(19-21-11-7-4-8-12-21)27(33-25)29-18-20-9-5-3-6-10-20/h2-14,16-17H,1,15,18-19H2/b25-17-,29-27?

InChI Key

VDQRRKYWEITGID-YMTQWUKOSA-N

Isomeric SMILES

C=CCOC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4

SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.